molecular formula C6H11N3O2 B14348797 Propanoic acid, 2-azido-2-methyl-, ethyl ester CAS No. 98140-95-5

Propanoic acid, 2-azido-2-methyl-, ethyl ester

Cat. No.: B14348797
CAS No.: 98140-95-5
M. Wt: 157.17 g/mol
InChI Key: MBZXZCVEFCLXRV-UHFFFAOYSA-N
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Description

Propanoic acid, 2-azido-2-methyl-, ethyl ester is an organic compound with a unique structure that includes an azido group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-azido-2-methyl-, ethyl ester typically involves the esterification of 2-azido-2-methylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-azido-2-methyl-, ethyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Major Products

    Substitution: Depending on the substituent, products can include various alkyl or acyl derivatives.

    Reduction: The major product is the corresponding amine.

    Cycloaddition: The major product is a triazole derivative.

Scientific Research Applications

Propanoic acid, 2-azido-2-methyl-, ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The azido group can be used to introduce functionality into polymers and other materials.

    Medicinal Chemistry: The compound can be used in the synthesis of pharmaceuticals, particularly those that require azido intermediates.

    Bioconjugation: The azido group can be used in click chemistry to attach biomolecules to various surfaces or other molecules.

Mechanism of Action

The mechanism of action of propanoic acid, 2-azido-2-methyl-, ethyl ester depends on the specific reaction it undergoes. For example, in reduction reactions, the azido group is reduced to an amine through the transfer of electrons from the reducing agent. In cycloaddition reactions, the azido group participates in a 1,3-dipolar cycloaddition to form a triazole ring. The molecular targets and pathways involved are specific to the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but lacks the azido group.

    Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester: Contains a hydroxy group instead of an azido group.

    Ethyl 2-methylpropanoate: Another ester derivative of propanoic acid.

Uniqueness

The presence of the azido group in propanoic acid, 2-azido-2-methyl-, ethyl ester makes it unique compared to its analogs. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications, particularly in the fields of organic synthesis and materials science.

Properties

IUPAC Name

ethyl 2-azido-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-4-11-5(10)6(2,3)8-9-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZXZCVEFCLXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475074
Record name Propanoic acid, 2-azido-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-95-5
Record name Propanoic acid, 2-azido-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98140-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-azido-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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